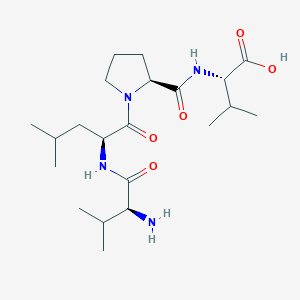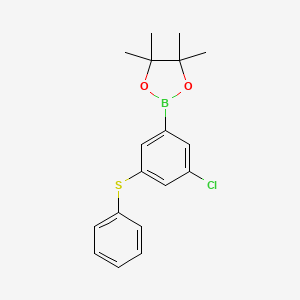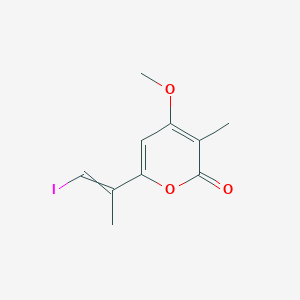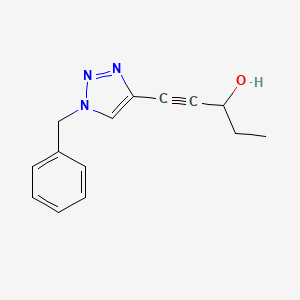
1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopiperidin-2-one is a complex organic compound characterized by the presence of azido, hydroxy, methoxy, benzoyl, and bromopiperidinone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopiperidin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzoyl intermediate: This involves the reaction of 2-azido-4-hydroxy-5-methoxybenzoic acid with a suitable brominating agent to introduce the bromine atom.
Cyclization: The intermediate is then subjected to cyclization with piperidin-2-one under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide or sodium methoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopiperidin-2-one involves its interaction with molecular targets through its functional groups. The azido group can participate in bioorthogonal reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological molecules. The bromine atom can also facilitate interactions with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
- 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one
- (S)-Methyl 1-(2-azido-4-hydroxy-5-methoxybenzoyl)piperidine-2-carboxylate
Uniqueness: 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopiperidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its azido group allows for versatile chemical modifications, while the bromopiperidinone moiety provides a rigid framework for molecular interactions.
Propriétés
Numéro CAS |
919511-91-4 |
|---|---|
Formule moléculaire |
C13H13BrN4O4 |
Poids moléculaire |
369.17 g/mol |
Nom IUPAC |
1-(2-azido-4-hydroxy-5-methoxybenzoyl)-3-bromopiperidin-2-one |
InChI |
InChI=1S/C13H13BrN4O4/c1-22-11-5-7(9(16-17-15)6-10(11)19)12(20)18-4-2-3-8(14)13(18)21/h5-6,8,19H,2-4H2,1H3 |
Clé InChI |
UTBBGHSMXWILHO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)N2CCCC(C2=O)Br)N=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173359.png)

![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)



![2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol](/img/structure/B15173392.png)

![4-Tert-butyl-2'-(2-chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B15173428.png)
![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B15173442.png)


![1H-Pyrazole-1-butanenitrile, 4-[3-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-4-hydroxyphenyl]-](/img/structure/B15173459.png)
![1-(Methylselanyl)-2-[(1S)-1-(methylsulfanyl)ethyl]benzene](/img/structure/B15173467.png)
